

L-870,810: A Comparative Analysis of Efficacy Against Raltegravir-Resistant HIV-1

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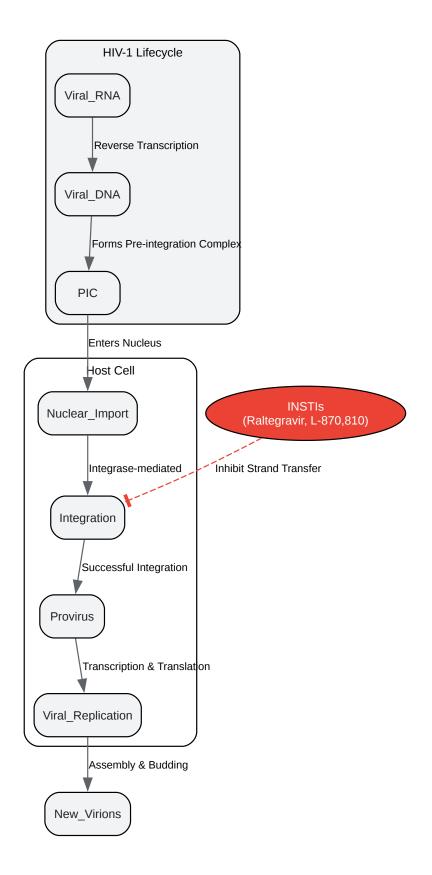
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational HIV-1 integrase inhibitor L-870,810 and its efficacy against viral strains resistant to the approved drug raltegravir. While the clinical development of L-870,810, a naphthyridine carboxamide, was discontinued due to toxicity, its distinct resistance profile compared to raltegravir, a diketo acid analog, offers valuable insights for the development of future integrase strand transfer inhibitors (INSTIs).

Mechanism of Action: Integrase Strand Transfer Inhibition

Both L-870,810 and raltegravir are HIV-1 integrase strand transfer inhibitors (INSTIs). They share a common mechanism of action by blocking the final step of proviral DNA integration into the host cell genome. This is achieved by binding to the catalytic core domain of the integrase enzyme when it is in complex with the viral DNA ends. This binding prevents the covalent linkage of the viral DNA to the host chromosome, thereby halting the viral replication cycle.





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Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).



Comparative Efficacy and Resistance Profiles

A critical difference between L-870,810 and raltegravir lies in their resistance profiles. Studies have shown that the mutations selected by each drug are largely non-overlapping, a phenomenon known as discordant resistance.[1][2] This suggests that the two compounds interact with different key residues within the integrase active site.

Raltegravir Resistance Profile

Resistance to raltegravir is well-characterized and primarily associated with mutations in three key codons of the integrase gene: Y143, Q148, and N155.[3][4][5] These primary mutations can be accompanied by secondary mutations that further increase the level of resistance and may compensate for a loss of viral fitness.

Table 1: Phenotypic Susceptibility of Raltegravir-Resistant Mutants to Raltegravir and Second-Generation INSTIs

Integrase Mutant	Raltegravir Fold Change (IC50)	Dolutegravir Fold Change (IC50)	Elvitegravir Fold Change (IC50)
Wild-Type	1.0	1.0	1.0
Y143R	24	1.05	-
N155H	16 - 19	1.37	40 - 55
Q148H	18	-	-
Q148R	34	-	-
Q148K	43	-	101 - 137
G140S + Q148H	>150 - 245	3.75	-
E92Q + N155H	55	-	-

Data compiled from multiple sources. Fold change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.

L-870,810 Resistance Profile and Cross-Resistance



In vitro studies have identified a different set of primary resistance mutations for L-870,810, including V72I, L74M, F121Y, and T125A.[1] Crucially, a key study demonstrated that viruses selected for resistance to L-870,810, containing mutations at residues 72, 121, and 125, did not exhibit cross-resistance to diketo acid inhibitors (the class to which raltegravir belongs).[1][2] Conversely, mutations that confer resistance to diketo acids did not cause resistance to L-870,810.[1][2]

An important exception to this discordant resistance is at position N155. Mutations at this residue have been shown to reduce the susceptibility to both classes of compounds.[6]

While comprehensive quantitative data on the activity of L-870,810 against the full panel of raltegravir-resistant mutants is limited due to its discontinued development, in vitro selection experiments have provided some insights. Serial passage of HIV-1 in the presence of L-870,810 selected for mutations such as L74M, E92Q, and S230N, resulting in a 110-fold decrease in susceptibility to L-870,810.[7] These resistant viruses showed modest phenotypic cross-resistance to raltegravir (MK-0518).[7]

Table 2: Summary of Resistance Profiles

Feature	Raltegravir (Diketo Acid)	L-870,810 (Naphthyridine Carboxamide)
Primary Resistance Mutations	Y143C/R, Q148H/R/K, N155H	V72I, L74M, F121Y, T125A
Cross-Resistance	High with elvitegravir.	Generally low with diketo acids.
Shared Resistance Mutation	N155	N155

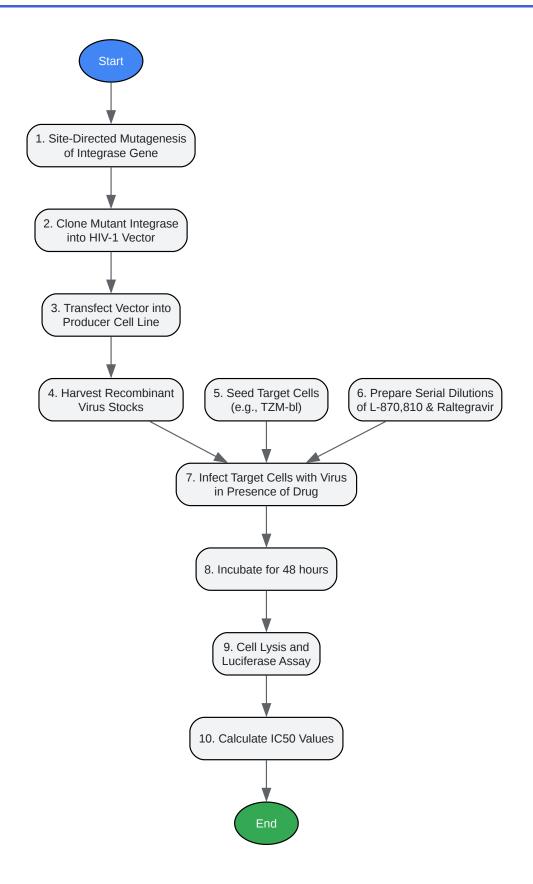
Experimental Protocols

The evaluation of antiviral efficacy and resistance is typically conducted using cell-based phenotypic susceptibility assays.

General Protocol for Phenotypic Susceptibility Assay

This protocol outlines the general steps involved in determining the 50% inhibitory concentration (IC50) of an antiviral agent against different HIV-1 strains.





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Caption: Workflow for a phenotypic drug susceptibility assay.



1. Generation of Resistant Viral Strains:

- Site-Directed Mutagenesis: Specific amino acid substitutions associated with raltegravir resistance (e.g., Y143R, Q148H, N155H) are introduced into the integrase-coding region of an HIV-1 laboratory clone (e.g., pNL4-3) using PCR-based mutagenesis.
- Recombinant Virus Production: The mutated integrase gene is cloned into a viral vector. This
 vector is then transfected into a producer cell line (e.g., 293T cells) to generate replicationcompetent or single-cycle infectious viral particles.

2. Antiviral Susceptibility Assay:

- Cell Culture: A susceptible target cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) is seeded in 96-well plates.
- Drug Preparation: Serial dilutions of the integrase inhibitors (L-870,810 and raltegravir) are prepared.
- Infection: The target cells are infected with the recombinant viruses in the presence of the various drug concentrations.
- Incubation: The infected cells are incubated for a period of time (typically 48 hours) to allow for viral entry, reverse transcription, integration (in the absence of effective inhibition), and reporter gene expression.
- Quantification of Viral Replication: The level of viral replication is quantified by measuring the activity of the reporter gene product (e.g., luciferase).
- Data Analysis: The IC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated for each drug against each viral mutant. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wildtype virus.

Conclusion







L-870,810 and raltegravir, while both targeting the strand transfer step of HIV-1 integration, exhibit distinct resistance profiles. The finding that resistance mutations for one compound do not generally confer resistance to the other highlights the potential for developing INSTIs that can overcome existing resistance. Although the development of L-870,810 was halted, the principle of discordant resistance it demonstrated has been a valuable concept in the design of second and third-generation integrase inhibitors that maintain activity against raltegravir-resistant HIV-1 strains. Further research into the specific molecular interactions of different INSTI scaffolds within the integrase active site can continue to guide the development of more durable and potent antiretroviral therapies.

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